molecular formula C18H19N3O4S B7715325 N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B7715325
M. Wt: 373.4 g/mol
InChI Key: WRNLUXIYGDYOES-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, 4-methoxybenzohydrazide can be reacted with acetic anhydride to form the oxadiazole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction. The oxadiazole intermediate can be treated with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. The ethylated oxadiazole intermediate can be reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl or sulfonamide moieties, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium tert-butoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows for the exploration of novel mechanisms of action.

    Industry: In industrial settings, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Protein Binding: The compound can bind to proteins, altering their structure and function, which can lead to various biological effects.

Comparison with Similar Compounds

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

    N-(1-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide: The presence of a methylphenyl group can influence the compound’s reactivity and interactions.

    N-(1-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzenesulfonamide: The nitrophenyl group introduces additional electronic effects, potentially altering the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12-4-10-16(11-5-12)26(22,23)21-13(2)18-19-17(20-25-18)14-6-8-15(24-3)9-7-14/h4-11,13,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNLUXIYGDYOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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